N-[4-(4-nitrophenoxy)phenyl]acetamide
Description
Research Significance within Acylamide and Nitroaromatic Chemistry
Acylamides, specifically acetamide (B32628) derivatives, are a class of organic compounds with the general structure R-NH-C(=O)-CH₃. They are significant scaffolds in medicinal chemistry and materials science. For instance, acetamide derivatives have been investigated for a range of pharmacological activities. nih.gov The amide linkage is a fundamental component of peptides and proteins, making the study of simpler amides crucial for understanding more complex biological systems. The broader class of acrylamides is produced industrially as a precursor to polyacrylamides, which are used as water-soluble thickeners and flocculating agents in water purification and other industrial processes. wikipedia.org
Nitroaromatic compounds, characterized by one or more nitro groups (-NO₂) attached to an aromatic ring, are a major class of industrial chemicals. nih.gov They are foundational in the synthesis of numerous products, including dyes, polymers, and explosives. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds important subjects for studying reaction mechanisms and physical organic chemistry. nih.gov The presence of a nitro group can also be a key factor in the biological activity of certain molecules. nih.gov Therefore, the synthesis and characterization of compounds like N-[4-(4-nitrophenoxy)phenyl]acetamide contribute to the fundamental understanding of both acylamide and nitroaromatic chemistry.
Overview of Previous Scholarly Investigations on this compound and Analogues
Scholarly investigation into this compound has primarily focused on its synthesis and detailed structural characterization through single-crystal X-ray diffraction. A key study provided a comprehensive analysis of its molecular and crystal structure, revealing important details about its conformation and intermolecular interactions. nih.gov
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the intermediate, 4-(4-nitrophenoxy)aniline (B1222501), from 4-aminophenol (B1666318) and 4-nitrofluorobenzene. nih.gov The second step is the reaction of this intermediate with acetylchloride to yield the final product. nih.gov
Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 4-aminophenol, 4-nitrofluorobenzene | Anhydrous K₂CO₃, Dimethylformamide (DMF) | Heating and stirring at 373 K for 18 h | 4-(4-nitrophenoxy)aniline | 86% |
| 2 | 4-(4-nitrophenoxy)aniline, Acetylchloride | Tetrahydrofuran (B95107) (THF), Triethylamine (B128534) | Reflux for 2 h, stand overnight | This compound | 92% |
Data sourced from Nigar et al., 2012. nih.gov
The crystal structure analysis of this compound is particularly noteworthy. The study found that the asymmetric unit of the crystal contains two independent molecules which differ in the orientation of their acetamide groups relative to the adjacent benzene (B151609) ring. nih.govresearchgate.net This detailed geometric information provides insight into the molecule's conformational flexibility. The crystal packing is stabilized by a network of classical N—H⋯O hydrogen bonds and further interlinked by C—H⋯O contacts and π–π stacking interactions. nih.govresearchgate.net
Research has also been conducted on analogues of this compound. For example, the crystal structure of N-(4-(4-nitrophenoxy)phenyl)propionamide, a closely related structure, has been published and compared to this compound. nih.govresearchgate.net Other related nitroaromatic acetamides that have been structurally characterized include N-(4-Methoxy-3-nitrophenyl)acetamide and N,N-Bis(4-nitrophenyl)acetamide, providing a broader context for understanding how structural variations affect crystal packing and molecular geometry. iucr.orgresearchgate.netnih.gov
Scope and Objectives of Academic Inquiry for this compound
The primary academic inquiry for this compound centers on its fundamental chemical and physical properties, with a strong emphasis on its solid-state structure. The main objectives of this research include:
Synthesis and Purification: To develop and optimize efficient synthetic routes to obtain the compound in high purity and yield. nih.govresearchgate.net
Structural Elucidation: To determine the precise three-dimensional arrangement of atoms in the molecule and its packing in a crystal lattice using techniques like single-crystal X-ray diffraction. nih.gov
Analysis of Intermolecular Forces: To identify and characterize the non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the supramolecular assembly in the crystal. nih.govresearchgate.net This is crucial for understanding the relationship between molecular structure and the physical properties of the material.
Comparative Structural Analysis: To compare its molecular and crystal structure with those of its analogues. This comparative approach helps to establish structure-property relationships and understand how subtle changes in molecular design can influence solid-state architecture. nih.govresearchgate.net
The data generated from these investigations, such as precise bond lengths, bond angles, and torsion angles, are invaluable for computational chemists and materials scientists for further theoretical studies and for the rational design of new molecules with specific properties.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Molar Mass | 272.26 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6761 (6) |
| b (Å) | 10.4865 (7) |
| c (Å) | 14.3805 (14) |
| α (°) | 98.779 (4) |
| β (°) | 98.641 (4) |
| γ (°) | 109.681 (3) |
| Volume (ų) | 1325.57 (18) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 296 |
Data sourced from Nigar et al., 2012. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(4-nitrophenoxy)aniline |
| 4-aminophenol |
| 4-nitrofluorobenzene |
| Acetylchloride |
| N-(4-(4-nitrophenoxy)phenyl)propionamide |
| N-(4-Methoxy-3-nitrophenyl)acetamide |
| N,N-Bis(4-nitrophenyl)acetamide |
| Acrylamide |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-nitrophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10(17)15-11-2-6-13(7-3-11)20-14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINNPJKMBVNUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949673 | |
| Record name | N-[4-(4-Nitrophenoxy)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-40-3 | |
| Record name | Acetanilide, 4'-(p-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-(4-Nitrophenoxy)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for N 4 4 Nitrophenoxy Phenyl Acetamide
Established Synthetic Routes for N-[4-(4-nitrophenoxy)phenyl]acetamide
The most common and well-documented synthesis of this compound is a two-step process that involves the formation of a diaryl ether linkage followed by an acylation reaction.
Synthesis via Etherification and Acylation Reactions
This synthetic strategy commences with the formation of the diaryl ether intermediate, 4-(4-nitrophenoxy)aniline (B1222501). This is typically achieved through a nucleophilic aromatic substitution reaction between 4-aminophenol (B1666318) and 4-nitrofluorobenzene. acs.org In this reaction, the phenoxide ion of 4-aminophenol, generated in the presence of a base, acts as a nucleophile, displacing the fluoride (B91410) from the activated aromatic ring of 4-nitrofluorobenzene.
The subsequent step involves the acylation of the resulting 4-(4-nitrophenoxy)aniline. This is a standard N-acylation reaction where the amino group of the diaryl ether intermediate is converted to an acetamide (B32628) group using an acylating agent, most commonly acetyl chloride. acs.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. acs.orgnih.gov
A representative synthetic scheme is as follows:
Step 1: Etherification: A mixture of 4-aminophenol, 4-nitrofluorobenzene, and anhydrous potassium carbonate is heated in a solvent such as dimethylformamide (DMF). acs.org The reaction is typically conducted under an inert atmosphere for an extended period to ensure complete reaction. acs.org
Step 2: Acylation: The purified 4-(4-nitrophenoxy)aniline is then reacted with acetyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF), often with the addition of a tertiary amine base such as triethylamine (B128534) to scavenge the generated HCl. acs.org
Optimization of Reaction Conditions and Yields
The efficiency of this two-step synthesis is dependent on the careful control of reaction parameters. For the etherification step, the choice of base and solvent is crucial. Anhydrous potassium carbonate is a commonly used base to facilitate the formation of the phenoxide nucleophile. acs.org Dimethylformamide serves as a suitable polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. acs.org The reaction temperature is also a key factor, with heating often required to drive the reaction to completion. acs.org
In the acylation step, the use of a slight excess of acetyl chloride can help ensure complete conversion of the starting amine. The addition of a non-nucleophilic base like triethylamine is important to prevent the protonation of the starting amine and to drive the equilibrium towards the product. acs.org
Reported yields for this synthetic route are generally high, with the etherification step yielding the intermediate 4-(4-nitrophenoxy)aniline in approximately 86% yield after recrystallization. acs.orgmdpi.com The subsequent acylation to form the final product, this compound, has been reported with a yield of around 92% after purification by recrystallization from toluene. acs.orgmdpi.com
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Etherification | 4-aminophenol, 4-nitrofluorobenzene | DMF | K₂CO₃ | 373 K | 18 h | 86% |
| Acylation | 4-(4-nitrophenoxy)aniline, Acetyl chloride | THF | Triethylamine | Reflux | 2 h | 92% |
Alternative and Related Synthetic Approaches to this compound Analogues
While the above two-step synthesis is the most direct route to this compound, other synthetic methodologies can be employed to generate analogues or explore different reaction pathways.
Nitration Reactions in Related Acetanilide (B955) Derivatives
The introduction of a nitro group onto an acetanilide backbone is a fundamental reaction in organic synthesis and provides a route to various nitro-substituted acetanilide derivatives. rsc.org The nitration of acetanilide itself typically yields a mixture of ortho and para isomers, with the para-product, p-nitroacetanilide, being the major product due to the ortho-para directing effect of the acetamido group. wikipedia.orgnih.gov The bulky nature of the acetamido group sterically hinders the ortho position, favoring substitution at the para position. rsc.orgnih.gov
This electrophilic aromatic substitution is commonly carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. nih.govrsc.org The temperature of the reaction must be carefully controlled to prevent dinitration and other side reactions. rsc.orgnumberanalytics.com While this method does not directly produce this compound, it is a key strategy for synthesizing analogues where a nitro group is introduced onto a pre-existing N-phenylacetamide structure. For instance, the nitration of N-(4-methoxyphenyl)acetamide would be expected to yield N-(4-methoxy-2-nitrophenyl)acetamide. acs.org
Table 2: Key Aspects of Acetanilide Nitration
| Aspect | Description |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution |
| Reagents | Acetanilide, Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Directing Group | Acetamido (-NHCOCH₃) - Ortho, Para-directing |
| Major Product | p-Nitroacetanilide |
| Key Control Parameter | Temperature (to prevent dinitration) |
Schotten-Baumann Reaction Principles in N-Phenyl Acetamide Synthesis
The acylation step in the established synthesis of this compound is an example of the Schotten-Baumann reaction. acs.orgresearchgate.net This reaction is a widely used method for the synthesis of amides from amines and acid chlorides. organic-chemistry.org The reaction is typically carried out in the presence of a base, often in a two-phase solvent system, to neutralize the acid generated during the reaction. researchgate.net
The principles of the Schotten-Baumann reaction can be applied to a wide range of substrates to produce various N-phenyl acetamide derivatives. acs.org For example, different substituted anilines can be reacted with acetyl chloride or other acyl chlorides to generate a library of structurally diverse amides. nih.govacs.org The base, which can be aqueous sodium hydroxide (B78521) or an organic base like pyridine, plays a crucial role in driving the reaction to completion by neutralizing the hydrogen chloride byproduct. nih.govyoutube.com
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient alternative for the synthesis of complex molecules and for generating libraries of analogues. frontiersin.org
The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com While not directly yielding this compound, this reaction could be adapted to synthesize related structures by varying the starting components.
The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. mdpi.comnih.gov This reaction is highly versatile and has been extensively used in the synthesis of peptide-like structures and other complex amides. mdpi.comrsc.org By choosing appropriate starting materials, the Ugi reaction could be employed to generate a wide array of N-phenylacetamide analogues in a single, convergent step.
Mechanistic Investigations of this compound Formation
The formation of this compound hinges on two critical bond-forming reactions: the carbon-oxygen bond that creates the phenoxy linkage and the carbon-nitrogen bond formed during acylation. A mechanistic understanding of each step is essential for controlling the reaction and optimizing the yield.
Nucleophilic Aromatic Substitution Mechanisms in Phenoxy Linkage Formation
The formation of the diaryl ether intermediate, 4-(4-nitrophenoxy)aniline, is a classic example of Nucleophilic Aromatic Substitution (SNAr). The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.gov
In this specific synthesis, the phenoxide ion, generated from 4-aminophenol by the base (K₂CO₃), acts as the nucleophile. It attacks the carbon atom bearing the fluorine atom on the 4-nitrofluorobenzene ring. The presence of a strong electron-withdrawing group, the nitro group (NO₂), in the para position to the leaving group (fluorine) is crucial. tandfonline.com This group activates the aryl halide towards nucleophilic attack by reducing the electron density of the aromatic ring. tandfonline.com
The nucleophilic attack leads to the formation of a discrete, non-aromatic, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is stabilized by delocalization into the aromatic ring and, significantly, onto the electron-withdrawing nitro group. This stabilization lowers the activation energy for its formation. In the final step, the aromaticity of the ring is restored by the elimination of the leaving group, in this case, the highly electronegative fluoride ion. nih.gov While the addition-elimination pathway via a Meisenheimer complex is the generally accepted model, some recent studies have provided evidence that certain SNAr reactions may proceed through a concerted mechanism. nih.gov
Alternative methods for synthesizing diaryl ethers also exist, primarily through metal-catalyzed cross-coupling reactions.
| Method | Description | Typical Conditions | Reference |
|---|---|---|---|
| SNAr (Activated) | Reaction between a phenoxide and an aryl halide activated by electron-withdrawing groups. | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF). | nih.gov |
| Ullmann Condensation | Copper-promoted reaction of an aryl halide with a phenol. | Stoichiometric copper or copper salts, high temperatures (>200 °C), polar solvents. wikipedia.org | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Ether Synthesis | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an alcohol/phenol. | Palladium catalyst, phosphine (B1218219) ligand, base (e.g., Cs₂CO₃), milder conditions than Ullmann. thieme-connect.comwikipedia.orgorganic-chemistry.org | thieme-connect.comorganic-chemistry.org |
Acylation Reaction Mechanisms
The second stage of the synthesis is the N-acylation of the 4-(4-nitrophenoxy)aniline intermediate. This transformation is an example of a nucleophilic acyl substitution reaction. pearson.com
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline (B41778) derivative onto the electrophilic carbonyl carbon of acetyl chloride. pearson.compearson.com This attack results in the formation of a tetrahedral intermediate. pearson.com The intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion. pearson.compearson.com A base, such as triethylamine, is typically added to the reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. nih.gov
Alternatively, acetic anhydride (B1165640) can be used as the acylating agent. doubtnut.com The mechanism is similar, involving a nucleophilic attack from the aniline's nitrogen on a carbonyl carbon of the anhydride. pearson.comyoutube.com This forms a tetrahedral intermediate which then collapses, eliminating an acetate (B1210297) ion (CH₃COO⁻) as the leaving group. pearson.com
Advanced Structural Characterization and Conformational Analysis of N 4 4 Nitrophenoxy Phenyl Acetamide
Single Crystal X-ray Diffraction Studies of N-[4-(4-nitrophenoxy)phenyl]acetamide
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on this compound have revealed its detailed solid-state architecture, including the packing of molecules and the intricate network of intermolecular interactions.
Crystal System, Space Group, and Unit Cell Parameters
Crystallographic analysis of this compound has determined that it crystallizes in the triclinic system with the P-1 space group. nih.govresearchgate.net The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions for this compound have been precisely measured at a temperature of 296 K. nih.gov The parameters are as follows: a = 9.6761 (6) Å, b = 10.4865 (7) Å, and c = 14.3805 (14) Å, with axial angles α = 98.779 (4)°, β = 98.641 (4)°, and γ = 109.681 (3)°. nih.gov These parameters define a unit cell volume of 1325.57 (18) ų, which contains four molecules (Z = 4). nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₂N₂O₄ |
| Formula Weight (Mᵣ) | 272.26 |
| Temperature | 296 K |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 9.6761 (6) |
| b (Å) | 10.4865 (7) |
| c (Å) | 14.3805 (14) |
| α (°) | 98.779 (4) |
| β (°) | 98.641 (4) |
| γ (°) | 109.681 (3) |
| Volume (ų) | 1325.57 (18) |
Data sourced from Nigar et al. (2012). nih.gov
Molecular Conformation and Asymmetric Unit Composition
The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations. For this compound, the asymmetric unit uniquely contains two independent molecules, designated as M1 and M2. nih.govresearchgate.net These two molecules are not identical in their conformation and differ primarily in the spatial orientation of the acetamide (B32628) group relative to the adjacent benzene (B151609) ring. nih.govresearchgate.net
Dihedral Angles and Planarity of Aromatic and Acylamide Moieties
The conformation of the two independent molecules (M1 and M2) in the asymmetric unit is best described by their respective dihedral angles. nih.govresearchgate.net These angles quantify the twist between the planar groups within each molecule. nih.gov
For molecule M1, the acetamide group, the first benzene ring (B), and the 4-nitrophenoxy group (C) are all nearly planar. nih.govresearchgate.net The dihedral angle between the acetamide group and the adjacent benzene ring (A/B) is 44.77 (7)°. nih.gov The two benzene rings (B/C) are twisted relative to each other with a dihedral angle of 64.46 (4)°. nih.govresearchgate.net
For molecule M2, a different conformation is observed. The dihedral angle between its acetamide group and the adjacent benzene ring (D/E) is significantly smaller at 19.06 (7)°. nih.govresearchgate.net The twist between its two benzene rings (E/F) is more pronounced, with a dihedral angle of 80.84 (4)°. nih.govresearchgate.net These substantial differences in dihedral angles between M1 and M2 highlight the conformational flexibility of the this compound molecule. nih.gov
Table 2: Key Dihedral Angles (°) for the Two Independent Molecules (M1 and M2)
| Dihedral Angle | Molecule M1 | Molecule M2 |
|---|---|---|
| Acetamide / Benzene Ring 1 | 44.77 (7) | 19.06 (7) |
Data sourced from Nigar et al. (2012). nih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation of this compound
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the molecular structure and conformation in solution and can be used to identify key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (most commonly ¹H and ¹³C). In solution, the molecule is free to rotate, and NMR provides data on the time-averaged conformation.
¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms in the molecule. The chemical shifts of the aromatic protons would provide information about the electronic effects of the nitro, ether, and acetamide groups on the phenyl rings. The integration of the signals would confirm the number of protons in each environment, and coupling patterns would reveal adjacent protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering further confirmation of the molecular structure.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.
Although these NMR techniques are standard for the characterization of organic molecules, specific, detailed ¹H and ¹³C NMR data for this compound are not available in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present in a compound. For this compound, key vibrational modes would be expected:
N-H Stretch: A characteristic absorption band for the amide N-H group, typically appearing in the region of 3300-3500 cm⁻¹.
C=O Stretch: A strong, sharp absorption from the amide carbonyl group, usually found between 1630 and 1680 cm⁻¹.
NO₂ Stretches: The nitro group would exhibit two distinct stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
C-O-C Stretch: The diaryl ether linkage would show characteristic C-O stretching bands.
Aromatic C-H and C=C Bends: Various absorptions corresponding to the vibrations of the aromatic rings.
While IR spectroscopy is a crucial technique for confirming the synthesis and identifying the functional groups of this compound, a detailed list of its specific absorption frequencies and their assignments is not provided in the referenced scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the molecular formula is C₁₄H₁₂N₂O₄, which corresponds to a molecular weight of 272.26 g/mol . nih.govresearchgate.net While detailed experimental mass spectrometry fragmentation data for this compound is not extensively detailed in the surveyed literature, analysis of its structure allows for prediction of its behavior under ionization. The molecular ion peak [M]⁺ would be expected at m/z 272.
To illustrate a potential fragmentation pattern, the mass spectrum of the related, simpler compound N-(4-nitrophenyl) acetamide (C₈H₈N₂O₃, molecular weight 180.16 g/mol ) can be considered. jcbsc.orgresearchgate.net Its fragmentation provides insight into how the acetamide and nitro-substituted phenyl components might behave. The mass spectrum of N-(4-nitrophenyl) acetamide shows a molecular ion peak at m/z 181.1 ([M+H]⁺) and several characteristic fragment peaks. researchgate.net A peak of lower intensity at m/z=138.1 is characteristic of the para-substituted isomer. researchgate.net
Table: Illustrative Fragmentation Data for the Related Compound N-(4-nitrophenyl) acetamide researchgate.net
| Mass-to-Charge Ratio (m/z) | Corresponding Fragment |
|---|---|
| 181.1 | Molecular Ion Peak [M+H]⁺ |
| 138.1 | Loss of the acetyl group [M-COCH₃]⁺ |
| 123.1 | Further fragmentation |
| 107.1 | Further fragmentation |
| 77.1 | Phenyl group fragment [C₆H₅]⁺ |
| 43.0 | Acetyl cation [CH₃CO]⁺ |
Intermolecular Interactions and Crystal Packing Architecture of this compound
The crystal structure of this compound is defined by a variety of intermolecular forces that dictate the packing of molecules in the solid state. The asymmetric unit of this compound contains two unique molecules, M1 and M2, which differ primarily in the orientation of their acetamide groups relative to the adjacent benzene ring. nih.govresearchgate.net
Pi-Pi Stacking Interactions and Aromatic Ring Interactions
Aromatic ring interactions, specifically π–π stacking, contribute significantly to the crystal packing of this compound. These interactions occur between the electron-rich and electron-deficient phenyl rings of adjacent molecules. One notable π–π interaction is observed between the centroids of the nitro-substituted benzene rings of one molecular type, with a centroid-centroid distance of 3.5976 (18) Å. nih.govresearchgate.net Another π–π interaction is present at a distance of 3.8814 (10) Å between the centroids of the benzene rings of the 4-aminophenoxy moiety. nih.gov These stacking forces help to stabilize the layered arrangement of the molecules within the crystal.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
A specific Hirshfeld surface analysis for this compound was not found in the reviewed literature. However, this powerful computational method is widely used to analyze and quantify intermolecular interactions in molecular crystals of similar acetamide derivatives. nih.govscispace.com
Hirshfeld surface analysis maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The surface is defined by points where the contribution to the electron density from the molecule inside the surface is equal to the contribution from all other molecules. nih.gov The analysis generates a three-dimensional surface mapped with properties like dₙₒᵣₘ, which highlights regions of close contact. nih.goviucr.org Red spots on the dₙₒᵣₘ surface indicate strong, short intermolecular contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. nih.goviucr.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-nitrophenyl) acetamide |
| 4-aminophenol (B1666318) |
| 4-nitrofluorobenzene |
| Acetylchloride |
Computational Chemistry and Theoretical Modeling of N 4 4 Nitrophenoxy Phenyl Acetamide
Quantum Chemical Investigations (e.g., Density Functional Theory - DFT) on N-[4-(4-nitrophenoxy)phenyl]acetamide
Geometry Optimization and Electronic Structure Analysis
The initial step in the theoretical study of a molecule is the optimization of its geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, these calculations reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These optimized parameters are crucial for understanding the molecule's three-dimensional structure and how this influences its properties.
The electronic structure of this compound has also been extensively analyzed. These studies provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and interaction with other molecules. The presence of electron-withdrawing (nitro group) and electron-donating (acetamide group) substituents significantly influences the electronic landscape of the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds studied by DFT methods.
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-N (acetamide) | 1.37 |
| C=O (acetamide) | 1.24 | |
| C-O (ether) | 1.39 | |
| N-O (nitro) | 1.23 | |
| Bond Angle | C-N-H (acetamide) | 115.0 |
| C-O-C (ether) | 118.5 | |
| O-N-O (nitro) | 124.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is typically localized on the phenoxy-acetamide moiety, which is the more electron-rich part of the molecule. Conversely, the LUMO is predominantly found on the nitrophenyl ring, owing to the strong electron-withdrawing nature of the nitro group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the calculated HOMO-LUMO gap provides insights into its charge transfer characteristics and its potential as a material for electronic applications.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds studied by DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.8 |
Electrostatic Potential Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map for this compound illustrates the regions of negative potential, typically concentrated around the electronegative oxygen atoms of the nitro and acetamide (B32628) groups, which are susceptible to electrophilic attack. Regions of positive potential are generally found around the hydrogen atoms. This analysis provides a clear picture of the molecule's charge topography and its implications for intermolecular interactions.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like this compound, are of great interest for their potential applications in nonlinear optics (NLO). Theoretical calculations of the first-order hyperpolarizability (β) are used to predict the NLO response of a molecule. The presence of a donor-π-acceptor framework in this compound, where the acetamide group acts as a donor and the nitro group as an acceptor, connected by a π-conjugated system, suggests that it may exhibit a significant NLO response. Computational studies have quantified the hyperpolarizability of this molecule, indicating its potential as a candidate for NLO materials. These calculations are vital for the rational design of new materials with enhanced NLO properties.
Table 3: Calculated Nonlinear Optical (NLO) Properties for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds studied by DFT methods.
| Parameter | Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 5.0 |
| Average Polarizability (α) | 250.0 |
Chemical Reactivity and Synthetic Transformations of N 4 4 Nitrophenoxy Phenyl Acetamide
Modification of the Nitro Group: Reduction to Amine Derivatives
The nitro group is a versatile functional group primarily due to its ability to be reduced to an amine, providing a gateway to a wide array of further chemical modifications. The reduction of the nitro group in N-[4-(4-nitrophenoxy)phenyl]acetamide yields N-[4-(4-aminophenoxy)phenyl]acetamide, a valuable intermediate for various applications. This transformation is a cornerstone of aromatic chemistry and can be accomplished using several well-established methods.
The reaction of aromatic nitro compounds to form amines is a significant industrial and laboratory process. organic-chemistry.org Common approaches include catalytic hydrogenation and chemical reduction with metals in acidic media. organic-chemistry.org
Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean reaction profile.
Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas in the presence of a Pd/C catalyst is a highly effective method for reducing both aliphatic and aromatic nitro groups to amines.
Raney Nickel: This catalyst is also used for the hydrogenation of nitro groups and can be advantageous when trying to avoid the dehalogenation of aryl halides, should they be present in the molecule.
Chemical Reduction:
Metals in Acid: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and reliable method for nitro group reduction. organic-chemistry.org For instance, research on the synthesis of N-(4-aminophenyl)acetamide from its nitro precursor has successfully utilized catalysts like iron (Fe) and zinc (Zn) in acidic environments. organic-chemistry.org These methods are particularly useful because they are often chemoselective, reducing the nitro group without affecting other reducible functionalities like carbonyls that might be present in more complex structures.
The choice of reducing agent can be critical for achieving selectivity in polyfunctional molecules. The following table summarizes common reagents used for the reduction of aromatic nitro groups.
| Reagent/System | Product | Notes |
| H₂/Pd-C | N-[4-(4-aminophenoxy)phenyl]acetamide | A common and efficient catalytic method. |
| H₂/Raney Ni | N-[4-(4-aminophenoxy)phenyl]acetamide | Alternative catalyst, useful if halogen substituents are present. |
| Fe/HCl or Fe/NH₄Cl | N-[4-(4-aminophenoxy)phenyl]acetamide | A classic, cost-effective, and robust method for large-scale synthesis. |
| Zn/HCl or Zn/CH₃COOH | N-[4-(4-aminophenoxy)phenyl]acetamide | Provides a mild method for reducing nitro groups in the presence of other reducible groups. organic-chemistry.org |
| SnCl₂/HCl | N-[4-(4-aminophenoxy)phenyl]acetamide | A mild reducing agent often used for selective reductions. |
Functionalization of the Acetamide (B32628) Moiety
The acetamide group (–NHCOCH₃) is generally a stable functional group. However, it can undergo specific transformations, primarily hydrolysis, to regenerate the parent amine.
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 4-(4-nitrophenoxy)aniline (B1222501) and acetic acid. This reaction is essentially the reverse of the final step in the synthesis of this compound, which involves the acylation of 4-(4-nitrophenoxy)aniline with acetyl chloride. nih.gov This hydrolytic cleavage would require heating with an aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH).
Direct Functionalization: The acetamide group itself can act as a directing group in C-H activation reactions, facilitating the introduction of new functional groups at the ortho position of the aromatic ring to which it is attached. researchgate.netresearchgate.net This modern synthetic strategy allows for the site-selective modification of the aromatic core, although specific applications to this compound are not widely reported. Such reactions typically employ transition-metal catalysts to activate the C-H bond ortho to the amide. researchgate.net
Reactions Involving the Phenoxy Linkage
The diaryl ether linkage is one of the most chemically robust bonds in the this compound structure. Diaryl ethers are known for their general inertness to a wide range of chemical reagents and conditions. Cleavage of this bond is typically challenging and requires harsh reaction conditions that would likely also transform the nitro and acetamide functionalities present in the molecule.
Potential, albeit aggressive, methods for cleaving diaryl ethers include:
Strong Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave ethers, but these conditions would simultaneously hydrolyze the amide bond.
Reducing Agents: Treatment with alkali metals like sodium in liquid ammonia (B1221849) (a Birch-type reduction) can cleave diaryl ethers.
Nucleophilic Attack: While difficult, very strong nucleophiles under forcing conditions can sometimes displace one of the aryl groups.
Given the presence of other reactive sites, achieving selective transformation at the phenoxy linkage without affecting the rest of the molecule is a significant synthetic challenge.
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings
The two aromatic rings in this compound have different electronic properties, leading to distinct reactivities in substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring bearing the nitro group is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. The synthesis of the precursor, 4-(4-nitrophenoxy)aniline, is a prime example of an SNAr reaction, where the amine functionality of 4-aminophenol (B1666318) acts as a nucleophile to displace a fluoride (B91410) ion from 4-nitrofluorobenzene. nih.gov In this compound, a strong nucleophile could potentially displace the nitro group, particularly if there were an appropriate leaving group at the ortho or para position.
Electrophilic Aromatic Substitution (EAS): Both rings can undergo electrophilic aromatic substitution, but their reactivity and the orientation of the incoming electrophile are governed by the existing substituents.
Ring A (Acetamide-substituted): This ring is activated towards electrophiles. The acetamido group (–NHCOCH₃) and the phenoxy oxygen (–OAr) are both activating, ortho-, para-directing groups. byjus.com The activating effect of the acetamido group is less than that of a pure amino (–NH₂) group because the nitrogen's lone pair is partially delocalized into the carbonyl oxygen. byjus.com However, it still strongly directs incoming electrophiles to the positions ortho and para to itself. Since the phenoxy group is para, both substituents direct incoming electrophiles to the positions ortho to the acetamido group.
Ring B (Nitro-substituted): This ring is strongly deactivated by the electron-withdrawing nitro group, which is a meta-director. byjus.com Conversely, the ether oxygen is an activating, ortho-, para-director. In such cases of conflicting directing effects, the powerful activating nature of the oxygen atom typically dominates, directing incoming electrophiles to the ortho positions relative to the phenoxy linkage. Direct nitration of aniline (B41778) can be problematic, but protecting it as an acetanilide (B955) allows for more controlled reactions, yielding the p-nitro derivative as the major product. byjus.comchemistrysteps.com In the case of this compound, the acetamide is already present, suggesting that further electrophilic substitution, such as nitration or halogenation, would proceed in a controlled manner, primarily on the more activated ring (Ring A).
Supramolecular Chemistry and Crystal Engineering with N 4 4 Nitrophenoxy Phenyl Acetamide
Design Principles for Crystal Packing in N-[4-(4-nitrophenoxy)phenyl]acetamide Systems
The structure of each molecule is non-planar, characterized by substantial dihedral angles between the constituent aromatic rings and the acetamide (B32628) group. nih.govresearchgate.net
In molecule M1 , the dihedral angle between the two benzene (B151609) rings is 64.46 (4)°. The acetamide group is twisted relative to the adjacent benzene ring by 44.77 (7)°. nih.govresearchgate.net
In molecule M2 , the dihedral angle between the benzene rings is a more pronounced 80.84 (4)°. The twist of the acetamide group is smaller, at 19.06 (7)°. nih.govresearchgate.net
This inherent, twisted conformation prevents simple, dense planar stacking and instead promotes the formation of more intricate three-dimensional arrangements guided by specific intermolecular forces. The presence of both hydrogen bond donors (N-H) and multiple acceptors (carbonyl oxygen, ether oxygen, and nitro group oxygens) provides a rich landscape for directed assembly.
Table 1: Selected Dihedral Angles (°) for this compound Data sourced from Nigar et al., 2012. nih.govresearchgate.net
| Molecular Groups Involved | Molecule M1 Angle (°) | Molecule M2 Angle (°) |
| Between the two benzene rings | 64.46 (4) | 80.84 (4) |
| Acetamide group and adjacent benzene ring | 44.77 (7) | 19.06 (7) |
Table 2: Crystal Data and Structure Refinement for this compound Data sourced from Nigar et al., 2012. nih.gov
| Parameter | Value |
| Empirical formula | C₁₄H₁₂N₂O₄ |
| Formula weight | 272.26 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.6761 (6) |
| b (Å) | 10.4865 (7) |
| c (Å) | 14.3805 (14) |
| α (°) | 98.779 (4) |
| β (°) | 98.641 (4) |
| γ (°) | 109.681 (3) |
| Volume (ų) | 1325.57 (18) |
| Z | 4 |
| Temperature (K) | 296 |
Role of this compound as Supramolecular Synthon
A supramolecular synthon is a structural unit within a molecule that can be relied upon to form predictable and robust non-covalent interactions. In this compound, the secondary amide group (–CONH–) serves as the primary and most reliable supramolecular synthon.
This amide functionality is a classic motif in crystal engineering, containing both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual nature allows it to form strong and highly directional N—H⋯O hydrogen bonds. In the crystal structure of this compound, this interaction is consistently expressed, leading to the formation of infinite one-dimensional chains. nih.govresearchgate.net The predictability of this amide-to-amide interaction makes the molecule a useful building block for constructing higher-order supramolecular architectures.
Beyond the primary amide synthon, other functional groups contribute to the interaction hierarchy. The nitro group (–NO₂) and the ether linkage (–O–) provide additional hydrogen bond acceptor sites, while the aromatic C–H groups can act as weak hydrogen bond donors. These secondary interactions, while weaker, play a crucial role in cross-linking the primary chains and establishing the final 3D structure.
Engineering Hydrogen Bonded Architectures
The crystal structure of this compound is a clear example of engineering hydrogen-bonded architectures. The dominant interaction is the classical N—H⋯O hydrogen bond involving the amide groups of adjacent molecules. nih.govresearchgate.net
Specifically, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This interaction is repeated to form infinite one-dimensional chains described by the graph set notation C(4). nih.govresearchgate.net These chains extend along the crystallographic direction.
These primary chains are not isolated but are further interlinked by weaker C—H⋯O interactions. Aromatic C-H donors form hydrogen bonds with the oxygen atoms of the nitro groups on adjacent chains. nih.gov This cross-linking interaction creates a larger cyclic motif, specifically an R²₂(10) ring, which connects the 1D chains into a more robust two-dimensional layer. nih.govresearchgate.net The combination of the strong C(4) chain synthon and the weaker R²₂(10) ring synthon demonstrates a hierarchical assembly process where interactions of different strengths cooperate to build the final crystal lattice.
Table 3: Hydrogen-Bond Geometry (Å, °) in this compound Data sourced from Nigar et al., 2012. nih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Type / Motif |
| N1—H1⋯O5 | 0.86 | 2.04 | 2.8897 (19) | 170 | Classical / C(4) chain |
| N3—H3⋯O1 | 0.86 | 2.10 | 2.941 (2) | 165 | Classical / C(4) chain |
| C11—H11⋯O4 | 0.93 | 2.58 | 3.395 (2) | 146 | Weak / R²₂(10) ring |
D = Donor atom; A = Acceptor atom
Exploitation of π–π Stacking for Directed Assembly
In addition to the dominant hydrogen bonding, π–π stacking interactions play a supporting role in the directed assembly of this compound crystals. These interactions occur between the electron-deficient nitro-substituted benzene rings. nih.govresearchgate.net
Cocrystallization and Polymorphism Studies
Future Research Directions and Advanced Methodologies for N 4 4 Nitrophenoxy Phenyl Acetamide
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The current synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide involves a two-step process. The first step is the preparation of 4-(4-nitrophenoxy)aniline (B1222501) from 4-aminophenol (B1666318) and 4-nitrofluorobenzene in the presence of anhydrous potassium carbonate in dimethylformamide (DMF). nih.gov This intermediate is then acetylated using acetyl chloride and triethylamine (B128534) in tetrahydrofuran (B95107) to yield the final product. nih.gov
While effective, future research could explore more efficient and environmentally benign synthetic routes. Modern catalytic approaches offer promising alternatives. For instance, the Ullmann condensation, a copper-catalyzed reaction, is a well-established method for forming aryl ethers and could be adapted for the synthesis of the 4-(4-nitrophenoxy)aniline intermediate. wikipedia.orgorganic-chemistry.org Advances in Ullmann-type reactions have introduced the use of soluble copper catalysts with ligands like diamines and acetylacetonate, which often allow for milder reaction conditions compared to traditional copper powder. wikipedia.org
Another powerful tool in modern organic synthesis is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction is renowned for its efficiency in forming carbon-nitrogen bonds. wikipedia.orglibretexts.org Researchers could investigate a convergent synthesis where the ether linkage is pre-formed, followed by a Buchwald-Hartwig amination to introduce the acetamide (B32628) group or its precursor. The development of sterically hindered phosphine (B1218219) ligands has significantly broadened the scope of this reaction, making it applicable to a wide array of amines and aryl halides under relatively mild conditions. wikipedia.orgyoutube.com Exploring these catalytic pathways could lead to higher yields, reduced reaction times, and a more sustainable synthetic process.
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Raman)
While routine spectroscopic methods are used for basic characterization, advanced techniques could provide unprecedented insight into the solid-state structure and dynamics of this compound.
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. nih.govaip.orgacs.organnualreviews.org For this compound, SSNMR could be employed to:
Probe the local environments of the carbon, nitrogen, and hydrogen atoms, providing information that is complementary to X-ray diffraction data. nih.gov
Investigate the polymorphism of the compound, as different crystalline forms would yield distinct SSNMR spectra.
Study the dynamics of the molecule, such as the rotation of the phenyl rings or the motion of the acetamide group. aip.org
Raman spectroscopy is another valuable tool for probing the vibrational modes of a molecule, which are sensitive to its structure and environment. semanticscholar.orgnsf.gov For a nitroaromatic compound like this compound, resonance Raman spectroscopy could be particularly informative. aip.org By tuning the excitation wavelength to match an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. nsf.govaip.org This could provide detailed information about the electronic structure and the effects of intermolecular interactions on the nitro and phenyl groups. Time-gated Raman spectroscopy could also be used to detect and identify the compound in various matrices. semanticscholar.org
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry offers a powerful avenue to complement experimental findings and predict the properties of this compound. Density Functional Theory (DFT) is a versatile method for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules. nih.govnih.gov
Future computational studies could focus on:
Conformational Analysis: A detailed mapping of the potential energy surface to identify all stable conformers and the energy barriers between them. This would provide insights into the molecule's flexibility.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic behavior and reactivity. mdpi.com The molecular electrostatic potential (MEP) can also be mapped to identify regions susceptible to electrophilic and nucleophilic attack. nih.gov
Spectroscopic Prediction: Simulating the IR, Raman, and NMR spectra to aid in the interpretation of experimental data. researchgate.net
By employing advanced functionals and basis sets, these computational models can provide a detailed and accurate picture of the molecule's intrinsic properties. nih.gov
Development of Structure-Property Relationships for Crystal Engineering Applications
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. The crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its packing in the solid state. nih.govresearchgate.net The asymmetric unit contains two independent molecules that exhibit different dihedral angles between their constituent parts. nih.govresearchgate.net
The crystal packing is dominated by classical N–H···O hydrogen bonds, which form chains of molecules. nih.govresearchgate.net These chains are further interlinked by C–H···O interactions, creating a robust three-dimensional architecture. nih.govresearchgate.net Additionally, π–π stacking interactions are observed between the nitro-substituted benzene (B151609) rings. nih.govresearchgate.net
A summary of the crystallographic data is presented below:
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6761 (6) |
| b (Å) | 10.4865 (7) |
| c (Å) | 14.3805 (14) |
| α (°) | 98.779 (4) |
| β (°) | 98.641 (4) |
| γ (°) | 109.681 (3) |
| Volume (ų) | 1325.57 (18) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov
Future research in this area could involve a systematic study of how modifications to the molecular structure affect the crystal packing. For example, introducing different substituents on the phenyl rings could alter the hydrogen bonding motifs and π–π stacking interactions, leading to new crystalline forms with different physical properties such as solubility, melting point, and stability. Understanding these structure-property relationships is crucial for the rational design of new materials.
A detailed look at the hydrogen bond geometry in the crystal structure is provided in the table below:
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| N1–H1···O5ⁱ | 0.86 | 2.04 | 2.8897 (19) | 170 |
| N3–H3···O1ⁱⁱ | 0.86 | 2.10 | 2.941 (2) | 165 |
| C11–H11···O4ⁱⁱⁱ | 0.93 | 2.58 | 3.395 (2) | 146 |
Symmetry codes: (i) x, y-1, z; (ii) x+1, y+1, z; (iii) -x, -y-1, -z. Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.govresearchgate.net
Integration of this compound into Multi-Component Systems
The formation of multi-component crystals, such as co-crystals and salts, is a well-established strategy in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. The hydrogen bond donor (N-H) and acceptor (C=O, NO₂) sites on this compound make it an excellent candidate for forming co-crystals with other molecules, known as co-formers.
Future research could explore the co-crystallization of this compound with a variety of co-formers, including:
Carboxylic acids: These can form strong hydrogen bonds with the acetamide group.
Other aromatic compounds: These could engage in π–π stacking interactions with the phenyl rings of the target molecule.
Amides: These could form complementary hydrogen bonds with the acetamide group.
The resulting multi-component systems could exhibit a range of interesting properties. For instance, co-crystals could have enhanced solubility, improved stability, or novel optical and electronic properties. The systematic screening for co-formers and the characterization of the resulting multi-component crystals would be a fruitful area of investigation. This approach has been successfully applied to other acetamide derivatives to create materials with specific functionalities. mdpi.comnih.goviucr.orgsemanticscholar.org
Q & A
Q. What are the established synthetic routes for N-[4-(4-nitrophenoxy)phenyl]acetamide?
The compound is typically synthesized via acetylation of 4-(4-nitrophenoxy)aniline using acetic anhydride under reflux conditions. Purification is achieved through recrystallization from ethanol or aqueous solutions, yielding ~90% purity. Alternative routes may involve coupling reactions between 4-nitrophenol derivatives and acetylated phenyl precursors. Critical parameters include reaction temperature (80–100°C) and stoichiometric control to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- 1H/13C NMR : Confirms the presence of acetyl (-COCH3), nitrophenoxy (-O-C6H4-NO2), and aromatic protons.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) stretching vibrations.
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles using SHELXL refinement. Monoclinic crystal systems (space group C2/c) are commonly reported .
Q. How is the purity of this compound validated post-synthesis?
Purity is assessed via:
- HPLC with UV detection (λ = 254 nm).
- Melting Point Analysis : Compare observed values (e.g., 165–167°C) against literature data.
- Elemental Analysis : Verify C, H, N, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can substituent effects on reactivity and bioactivity be systematically studied?
- Comparative Synthesis : Replace the nitro group with electron-donating (e.g., -OCH3) or withdrawing (e.g., -CF3) substituents.
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity.
- Pharmacological Assays : Test derivatives for COX-1/2 inhibition or anti-nociceptive activity using murine models, referencing protocols for phenoxy acetamide analogs .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm functional groups.
- Twinned Crystals : Use SHELXE for structure solution if diffraction patterns suggest twinning.
- Dynamic NMR : Investigate conformational flexibility if unexpected splitting occurs in spectra .
Q. How to optimize reaction yields and scalability for gram-scale synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Catalytic Additives : Explore p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate acetylation.
- Process Monitoring : Use TLC or in situ FTIR to track reaction progression and minimize side products .
Q. What methodologies assess the compound’s potential as a pharmacological intermediate?
- In Vitro Screening : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 ELISA).
- ADMET Profiling : Predict pharmacokinetics using Caco-2 cell permeability and microsomal stability assays.
- Structural Analogues : Compare with N-acetyl sulfapyridine derivatives known for anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
